Enzymatic Inhibitory Potency: PARP1/BRD4-IN-1 vs. Other Dual and Single-Target Inhibitors
In head-to-head comparisons of enzymatic inhibition, PARP1/BRD4-IN-1 demonstrates superior balanced potency against both PARP1 (IC50 = 49 nM) and BRD4 (IC50 = 202 nM) compared to the next-generation dual inhibitor PARP1/BRD4-IN-2 (IC50 = 197 nM for PARP1, 238 nM for BRD4) [1][2]. Against the earlier dual inhibitor HF4 (PARP1/BRD4-IN-3), PARP1/BRD4-IN-1 exhibits ~25-fold greater potency for PARP1 (49 nM vs. 2019 nM) and ~6-fold greater potency for BRD4 (202 nM vs. 1210 nM) [3]. When benchmarked against the single-target clinical PARP1 inhibitor Olaparib (IC50 ~5 nM for PARP1), PARP1/BRD4-IN-1 retains meaningful PARP1 inhibition while adding BRD4 engagement that Olaparib entirely lacks . Compared to the single-target BRD4 inhibitor (+)-JQ1 (IC50 ~77 nM for BRD4 BD1), PARP1/BRD4-IN-1 offers comparable BRD4 inhibition while providing simultaneous PARP1 blockade .
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | PARP1: 49 nM; BRD4: 202 nM |
| Comparator Or Baseline | PARP1/BRD4-IN-2: PARP1 197 nM, BRD4 238 nM; HF4: PARP1 2019 nM, BRD4 1210 nM; Olaparib: PARP1 ~5 nM (no BRD4 activity); (+)-JQ1: BRD4 BD1 ~77 nM (no PARP1 activity) |
| Quantified Difference | PARP1 potency 4.0× greater than PARP1/BRD4-IN-2, 41× greater than HF4; BRD4 potency 1.2× greater than PARP1/BRD4-IN-2, 6.0× greater than HF4 |
| Conditions | Cell-free enzymatic assays using recombinant proteins |
Why This Matters
Higher enzymatic potency directly translates to lower required concentrations in cellular and in vivo models, improving signal-to-noise and reducing off-target liabilities.
- [1] Huang SH, Cao R, Lin QW, et al. Design, synthesis and mechanism studies of novel dual PARP1/BRD4 inhibitors against pancreatic cancer. Eur J Med Chem. 2022; 230:114149. View Source
- [2] InvivoChem. PARP1/BRD4-IN-2. Product Datasheet. View Source
- [3] TargetMol. PARP1/BRD4-IN-3 (HF4). Product Datasheet. View Source
